molecular formula C16H18ClN3O2S B6576094 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one CAS No. 459435-65-5

2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B6576094
CAS No.: 459435-65-5
M. Wt: 351.9 g/mol
InChI Key: VAOZYMQTAMJNQK-UHFFFAOYSA-N
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Description

The compound 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is a heterocyclic derivative featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group at position 5 and a sulfanyl-linked 2-methylpiperidinyl ethanone moiety. This structure combines aromatic, heterocyclic, and aliphatic components, which are common in bioactive molecules targeting enzymes or receptors. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, while the 2-methylpiperidine group may enhance solubility and pharmacokinetic profiles .

Synthesis routes for analogous compounds (e.g., 5-substituted-1,3,4-oxadiazoles) typically involve cyclization of thiosemicarbazides with carbon disulfide under basic conditions (KOH/ethanol reflux) . Modifications at the sulfanyl position, such as coupling with substituted piperidines, are achieved via nucleophilic substitution or thioetherification reactions .

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-11-6-4-5-9-20(11)14(21)10-23-16-19-18-15(22-16)12-7-2-3-8-13(12)17/h2-3,7-8,11H,4-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOZYMQTAMJNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is a derivative of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C14H15ClN3O2S
  • Molecular Weight : 328.19 g/mol

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that derivatives with higher lipophilicity exhibited increased antibacterial activity, suggesting that modifications to the chemical structure can enhance efficacy against microbial pathogens .

Anticancer Activity

Oxadiazole derivatives are also noted for their anticancer potential. In vitro studies have shown that some derivatives of oxadiazole can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, compounds similar to the target compound have demonstrated IC50 values in the micromolar range against various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have been explored through various assays. These compounds have been found to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests their potential application in treating inflammatory diseases .

Cholinesterase Inhibition

Some studies have highlighted the ability of oxadiazole compounds to inhibit cholinesterase enzymes, which are crucial for neurotransmission. This activity suggests potential applications in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Study Findings
Study 1: Antimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus with an MIC of 32 µg/mL for similar oxadiazole derivatives .
Study 2: Anticancer ActivityCompounds showed IC50 values ranging from 10 to 50 µM against MCF-7 and A549 cell lines .
Study 3: Anti-inflammatory EffectsInhibition of COX-2 enzyme by up to 70% at a concentration of 50 µM .
Study 4: Cholinesterase InhibitionIC50 values of around 25 µM against acetylcholinesterase were reported for related compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Key Structural Variations Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound : 2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one 2-Chlorophenyl at oxadiazole C5; 2-methylpiperidine at sulfanyl-ethanone ~379.86 (calculated) Hypothesized enhanced lipophilicity and CNS penetration due to chloro and methyl groups.
2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(piperidin-1-yl)ethanone 2-Methylfuran at oxadiazole C5; unsubstituted piperidine 335.41 Reduced steric hindrance; potential for improved solubility due to furan oxygen.
2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfonyl]-1-piperidin-1-yl-ethanone Sulfonyl instead of sulfanyl; 5-chlorothiophene at oxadiazole C5 423.91 Sulfonyl group may increase metabolic stability but reduce membrane permeability.
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone Oxazole core instead of oxadiazole; diphenyl substitution at C4 and C5 378.49 Bulkier aromatic system likely reduces solubility; unconfirmed antibacterial activity.
1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one Pyridine and trifluoromethyl substituents; thiophene linker 496.91 High molar mass and fluorine content suggest potential agrochemical or antiviral applications.

Structural and Functional Analysis

  • In contrast, the 2-methylfuran in introduces an oxygen heteroatom, which may improve hydrogen-bonding interactions but reduce lipophilicity. Sulfanyl vs. Sulfonyl Linkers: The sulfanyl (S-) bridge in the target compound offers greater flexibility compared to the sulfonyl (-SO₂-) group in , which rigidifies the structure and may alter bioavailability . Piperidine Modifications: The 2-methylpiperidine in the target compound likely reduces metabolic degradation compared to unsubstituted piperidine (e.g., ), while 4-methylpiperidine derivatives (e.g., ) show varied steric effects on receptor interactions.
  • Thiophene- or furan-containing derivatives (e.g., ) may exhibit improved solubility but lower metabolic stability compared to purely aromatic systems.

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